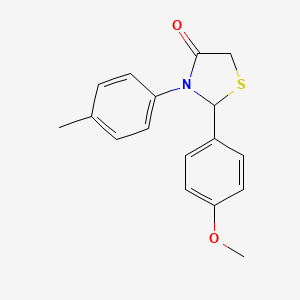![molecular formula C16H24N2O3S B4922408 N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of compounds known as piperidines and is structurally similar to other compounds used in the treatment of pain and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to work by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce the symptoms of addiction and withdrawal. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds used in the treatment of pain and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its relatively low toxicity compared to other compounds used in the treatment of pain and addiction. Additionally, it has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds. However, one limitation of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its limited availability and high cost, which can make it difficult to study in large quantities.
Direcciones Futuras
There are a number of potential future directions for the study of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide and its potential use in the treatment of addiction and withdrawal symptoms. Finally, more research is needed to determine the long-term safety and efficacy of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide in humans.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide involves the reaction between 3-methylbenzoyl chloride and 1-methylsulfonyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-4-3-5-15(12-13)17-16(19)7-6-14-8-10-18(11-9-14)22(2,20)21/h3-5,12,14H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWSSUURKQMPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(2,6-dibromo-4-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922334.png)
![N-(dicyclopropylmethyl)-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4922338.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4922342.png)
![N-[2-(3-butyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)ethyl]-4-chlorobenzamide](/img/structure/B4922345.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4922349.png)
![3-bromo-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4922362.png)


![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)
![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)